AZD3514

Catalog No.
S548654
CAS No.
1240299-33-5
M.F
C25H32F3N7O2
M. Wt
519.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD3514

CAS Number

1240299-33-5

Product Name

AZD3514

IUPAC Name

1-[4-[2-[4-[1-[3-(trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]phenoxy]ethyl]piperazin-1-yl]ethanone

Molecular Formula

C25H32F3N7O2

Molecular Weight

519.6 g/mol

InChI

InChI=1S/C25H32F3N7O2/c1-18(36)33-14-12-32(13-15-33)16-17-37-21-4-2-19(3-5-21)20-8-10-34(11-9-20)23-7-6-22-29-30-24(25(26,27)28)35(22)31-23/h2-5,20H,6-17H2,1H3

InChI Key

JMEYDSHPKCSIJC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AZD3514; AZD 3514; AZD-3514.

Canonical SMILES

CC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)CC4

The exact mass of the compound 1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone is 519.25696 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AZD3514 is a first-in-class, orally bioavailable selective androgen receptor down-regulator (SARD). Unlike traditional antiandrogens, it operates via a dual mechanism: it not only inhibits ligand-driven nuclear translocation but also actively down-regulates androgen receptor (AR) protein levels [1]. From a procurement and processability standpoint, AZD3514 is highly optimized for in vivo laboratory workflows, exhibiting exceptional aqueous solubility (18 mg/mL at pH 6.5) and robust oral bioavailability across multiple species [2]. This combination of targeted protein degradation and excellent formulation compatibility makes it a highly reliable chemical probe for advanced oncology, endocrinology, and drug-resistance research.

Generic substitution with first-generation (e.g., bicalutamide) or second-generation (e.g., enzalutamide) AR antagonists fundamentally fails when modeling advanced castration-resistant prostate cancer (CRPC). Standard antagonists strictly compete for the ligand-binding domain without reducing receptor expression, which often leads to assay failure when studying resistance driven by AR overexpression or point mutations [1]. AZD3514 directly degrades the androgen receptor, maintaining efficacy in bicalutamide-resistant sub-clones where pure antagonists lose their antiproliferative effect[2]. Substituting AZD3514 with a non-degrading antagonist will compromise any assay designed to evaluate receptor down-regulation, protein clearance, or ligand-independent AR signaling.

Receptor Down-Regulation Potency vs. Standard Antagonists

AZD3514 functions as a selective androgen receptor down-regulator (SARD), actively reducing nuclear AR levels in LNCaP prostate cancer cells with a pIC50 of 5.75 (inducing degradation at approximately 1 to 5.75 μM) . In contrast, standard baseline antagonists like bicalutamide and enzalutamide strictly inhibit binding and do not induce receptor degradation at comparable concentrations [1].

Evidence DimensionNuclear AR protein down-regulation
Target Compound DataAZD3514: pIC50 = 5.75 (active degradation)
Comparator Or BaselineBicalutamide / Enzalutamide: 0% down-regulation (no degradation)
Quantified DifferenceAbsolute mechanistic divergence (active degradation vs. pure antagonism)
ConditionsIn vitro LNCaP human prostate cancer cell assay (absence of androgen)

Procuring AZD3514 is essential for researchers requiring active receptor clearance rather than simple competitive blockade.

In Vivo Processability and Oral Bioavailability

Unlike many early-stage PROTACs or large-molecule degraders that suffer from poor permeability and require complex intravenous formulations, AZD3514 demonstrates excellent pharmacokinetic properties for in vivo use. It achieves an oral bioavailability of 74% in rats and 75% in dogs [1]. Furthermore, its aqueous solubility is highly favorable, measuring 18 mg/mL in pH 6.5 phosphate buffer and 24 mg/mL in pH 1.2 simulated gastric fluid [2].

Evidence DimensionOral Bioavailability and Aqueous Solubility
Target Compound DataAZD3514: 74-75% oral bioavailability; 18 mg/mL solubility at pH 6.5
Comparator Or BaselineEarly-stage AR PROTACs: Typically <20% oral bioavailability, requiring complex cyclodextrin vehicles
Quantified Difference>3-fold higher oral bioavailability with superior aqueous solubility
ConditionsIn vivo rat/dog PK studies and in vitro pH-dependent solubility assays

High solubility and oral bioavailability drastically simplify formulation workflows and reduce the need for specialized dosing vehicles in animal models.

Efficacy in Antiandrogen-Resistant Phenotypes

AZD3514 maintains potent anti-tumor activity in models where first-generation antiandrogens fail. In LNCaP sub-clones serially maintained in bicalutamide to induce resistance, AZD3514 successfully caused a dose-dependent inhibition of cell survival and significantly reduced both PSA mRNA and AR protein levels [1]. Bicalutamide, serving as the baseline, exhibits no significant antiproliferative effect in these resistant sub-clones [2].

Evidence DimensionCell survival inhibition in resistant models
Target Compound DataAZD3514: Dose-dependent inhibition and AR/PSA reduction
Comparator Or BaselineBicalutamide: Loss of antiproliferative efficacy
Quantified DifferenceRestoration of pathway inhibition in resistant cells
ConditionsBicalutamide-resistant LNCaP sub-clones in vitro

Provides a validated chemical tool for laboratories specifically investigating resistance mechanisms to standard-of-care antiandrogens.

In Vivo Tumor Growth Inhibition via Dual Mechanism

Despite having a modest AR ligand-binding domain (LBD) Ki of 2.2 μM, AZD3514's dual mechanism (translocation inhibition and receptor down-regulation) translates to robust in vivo efficacy. In male Copenhagen rats bearing androgen-dependent Dunning R3327H prostate tumors, oral administration of AZD3514 at 50 mg/kg/day resulted in a 64% inhibition of tumor growth (P<0.001) compared to vehicle controls, alongside confirmed reduction of nuclear AR protein [1]. This demonstrates that its SARD mechanism efficiently compensates for lower binding affinity compared to pure nanomolar antagonists .

Evidence DimensionIn vivo tumor growth inhibition
Target Compound DataAZD3514: 64% inhibition at 50 mg/kg/day
Comparator Or BaselineVehicle Control: 0% inhibition (unrestricted growth)
Quantified Difference64% reduction in tumor volume driven by AR down-regulation
ConditionsDunning R3327H rat prostatic adenocarcinoma model (oral dosing)

Validates AZD3514 as a highly effective, orally active in vivo probe for suppressing AR-driven tumor growth.

In Vivo Modeling of Castration-Resistant Prostate Cancer (CRPC)

Because AZD3514 exhibits exceptional oral bioavailability (74-75%) and high aqueous solubility (18 mg/mL at pH 6.5), it is the preferred choice for oral dosing in rodent xenograft models of CRPC. It eliminates the need for complex, low-yield intravenous PROTAC formulations, streamlining preclinical workflows [1].

Mechanistic Differentiation of AR Degradation vs. Antagonism

AZD3514 is utilized as a specific chemical probe in comparative assays alongside pure antagonists like enzalutamide. It allows researchers to isolate the downstream transcriptional and apoptotic effects of physical AR protein clearance (SARD mechanism) from simple ligand-binding domain blockade [2].

Screening Assays for Antiandrogen Resistance Vulnerabilities

In cell lines engineered or evolved to resist first-generation therapies (e.g., bicalutamide-resistant LNCaP sub-clones), AZD3514 serves as a positive control for restoring pathway inhibition. Its ability to bypass LBD-mutation-driven resistance makes it critical for evaluating new therapeutic combinations[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

9

Exact Mass

519.25695778 Da

Monoisotopic Mass

519.25695778 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

127DSS8X7J

Dates

Last modified: 08-15-2023
1: Bradbury RH, Acton DG, Broadbent NL, Brooks AN, Carr GR, Hatter G, Hayter BR,  Hill KJ, Howe NJ, Jones RD, Jude D, Lamont SG, Loddick SA, McFarland HL, Parveen  Z, Rabow AA, Sharma-Singh G, Stratton NC, Thomason AG, Trueman D, Walker GE, Wells SL, Wilson J, Wood JM. Discovery of AZD3514, a small-molecule androgen receptor downregulator for treatment of advanced prostate cancer. Bioorg Med Chem Lett. 2013 Apr 1;23(7):1945-8. doi: 10.1016/j.bmcl.2013.02.056. Epub 2013 Feb 21. PubMed PMID: 23466225.

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